benzyl (3R)-3-aminopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (3R)-3-aminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJNSKAXZNWMQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-73-6 | |
| Record name | Phenylmethyl (3R)-3-amino-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Benzyl (3R)-3-aminopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of 220.27 g/mol, is primarily studied for its role in enzyme inhibition and receptor binding, which are critical for various therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a pyrrolidine ring substituted with an amino group and a benzyl ester, contributing to its biological activity. The presence of the amino group allows for hydrogen bonding interactions with biological targets, while the benzyl moiety enhances lipophilicity, facilitating membrane permeability.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to active sites, which can modulate enzyme activity and influence various signaling pathways. For instance, studies have shown that the compound can inhibit neuronal nitric oxide synthase (nNOS), a key enzyme involved in nitric oxide production, which has implications for neuroprotection and cardiovascular health .
Biological Activity Data
Case Studies
- Neuroprotection in Cerebral Palsy Models : In a study involving rabbit models, this compound demonstrated protective effects against hypoxia-induced neuronal damage. The compound significantly reduced the incidence of cerebral palsy phenotypes without adversely affecting blood pressure regulated by eNOS .
- Enzyme Inhibition Studies : Research on the enantiomers of similar pyrrolidine derivatives indicated that chirality plays a crucial role in their inhibitory potency against nNOS. The (3R, 4R)-isomer exhibited superior selectivity over other isoforms compared to its counterparts, highlighting the importance of stereochemistry in drug design .
Applications in Drug Development
The structural characteristics of this compound make it a promising scaffold for developing new therapeutics targeting various conditions, including neurodegenerative diseases and cardiovascular disorders. Its ability to modulate enzyme activity positions it as a valuable candidate for further pharmacological exploration.
Scientific Research Applications
Pharmaceutical Development
BAC serves as a precursor in the synthesis of novel drug candidates targeting various therapeutic areas, including:
- Neurological Disorders : The compound's structure allows for modifications that can lead to drugs aimed at treating conditions such as Alzheimer's and Parkinson's diseases.
- Infectious Diseases : Research has indicated its potential against bacterial infections, making it a candidate for antibiotic development.
Asymmetric Synthesis
BAC is utilized in asymmetric synthesis techniques due to its chiral nature. This property enables the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications where the activity can differ significantly between enantiomers.
Kinetic Resolution
The compound can be employed in kinetic resolution processes to separate enantiomers, enhancing the efficiency of synthesizing specific drug forms that exhibit desired biological activity.
Protecting Group Strategy
The benzyl group in BAC acts as a protecting group for the amine functionality during chemical reactions. This allows for selective modifications at other sites on the molecule while preserving the integrity of the amine group for later use.
Case Study 1: Neurological Drug Development
Recent studies have explored BAC's role in synthesizing compounds that inhibit specific enzymes associated with neurodegenerative diseases. For instance, modifications of BAC led to derivatives that demonstrated enhanced binding affinity to target receptors involved in neurotransmission regulation.
Case Study 2: Antimicrobial Activity
Research has shown that BAC derivatives possess antimicrobial properties. In vitro tests indicated that certain modifications increased efficacy against Gram-positive bacteria, paving the way for new antibiotic candidates derived from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of pyrrolidine derivatives allows for diverse applications. Below, benzyl (3R)-3-aminopyrrolidine-1-carboxylate is compared with analogs based on substituents, synthesis, and applications.
Substituent Variations
Research Findings and Trends
- Stereochemical Impact: The (3R,4S)-configured hydroxy-amino derivative (CAS: 535936-21-1) exhibits superior antibacterial activity compared to its (3S,4R) isomer .
- Catalytic Efficiency : Photocatalytic methods (e.g., ) achieve higher enantiopurity (>99%) than traditional alkylation routes.
- Fluorine Effects: Difluoro analogs show 2–3× increased half-life in hepatic microsome assays vs. non-fluorinated counterparts .
Preparation Methods
Principle of Tartaric Acid-Mediated Resolution
This method resolves racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives as chiral resolving agents. The process leverages the differential solubility of diastereomeric salts formed between the racemic amine and enantiopure tartaric acid hydrates.
Reaction Protocol
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Racemic Substrate : (R,S)-1-benzyl-3-aminopyrrolidine is dissolved in an organic solvent (e.g., methanol, ethanol) at a 1:0.5–1.2 molar ratio with D- or L-tartaric acid hydrate.
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Crystallization : Heating to 50–100°C followed by gradual cooling induces selective crystallization of the (R)- or (S)-enantiomer salt.
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Filtration and Neutralization : The crystalline salt is filtered and washed (ether, acetone), while the mother liquor is treated with a base (e.g., NaOH, KOH) to isolate the opposite enantiomer.
Optimization and Yield
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Solvent Selection : Methanol and ethanol provide optimal solubility and crystallization kinetics.
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Temperature Profile : Slow cooling (0.5–2.0 hours) enhances diastereomer separation, achieving 92–96% enantiomeric excess (ee) .
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Recycling : Tartaric acid is recoverable from filtrates, reducing costs.
Table 1: Chiral Resolution Performance
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio (Amine:Acid) | 1:0.5–1.2 | |
| Solvent | Methanol, Ethanol | |
| ee of (R)-Enantiomer | 92–96% | |
| Yield (Crystalline Salt) | 65–78% |
Multi-Step Synthesis from (R)-3-Hydroxypyrrolidine Derivatives
Mesylation and Ammonolysis Pathway
This route begins with benzyl (R)-3-hydroxypyrrolidine-1-carboxylate, converting the hydroxyl group to an amine via mesylation and nucleophilic substitution.
Stepwise Procedure
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Mesylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine in ethyl acetate at 0–5°C yields benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate.
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Amination : Reaction with ammonia under high pressure (8–13.6 MPa) at 110–150°C replaces the mesyl group with an amine, affording benzyl (R)-3-aminopyrrolidine-1-carboxylate.
Critical Parameters
-
Pressure and Temperature : Elevated pressure (8 MPa) and temperature (150°C) drive the SN2 displacement, achieving 97% ee .
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Solvent Stability : Ethyl acetate and THF prevent racemization during mesylation.
Table 2: Mesylation-Amination Efficiency
Stereoselective Synthesis from Trans-4-Hydroxy-L-Proline
Mitsunobu and Functional Group Interconversion
This method starts with trans-4-hydroxy-L-proline, employing Mitsunobu reactions, sulfonylation, and azide substitutions to install the amine group with retention of configuration.
Synthetic Sequence
Challenges and Yield
-
Configuration Retention : Mitsunobu ensures stereochemical fidelity, but side reactions during azide reduction necessitate rigorous purification.
Table 3: Trans-4-Hydroxy-L-Proline Route Metrics
| Step | Reagents | Yield | ee | Source |
|---|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃ | 85% | >99% | |
| Azide Hydrogenolysis | Pd/C, H₂ | 88% | 98% | |
| Overall Yield | – | 38% | 98% |
Comparative Analysis of Methodologies
Efficiency and Scalability
Q & A
Basic Research Questions
Q. How can the synthetic yield of benzyl (3R)-3-aminopyrrolidine-1-carboxylate be optimized in nucleophilic substitution reactions?
- Methodology : Use a stepwise approach:
- Reagent Selection : Employ triethylamine as a base to deprotonate intermediates and DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency .
- Temperature Control : Conduct reactions at 0–20°C to minimize side reactions while ensuring sufficient activation energy .
- Solvent Optimization : Dichloromethane (DCM) is recommended due to its polarity and compatibility with carbamate-protected intermediates .
- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) and compare Rf values to known standards .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Chromatography : Use flash column chromatography with gradients of ethyl acetate in hexane to separate stereoisomers and byproducts.
- Crystallization : If the compound is crystalline, employ solvent mixtures like dichloromethane/hexane for recrystallization .
- Analytical Cross-Check : Confirm purity via HPLC with chiral columns to ensure enantiomeric integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Use H and C NMR to confirm the pyrrolidine ring structure, benzyloxycarbonyl (Cbz) group, and stereochemistry at the 3R position. Compare shifts to tert-butyl analogs (e.g., δ 5.1 ppm for Cbz protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: 236.116) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be ensured during the synthesis of this compound?
- Chiral Auxiliaries : Incorporate tert-butoxycarbonyl (Boc) or Cbz groups early in the synthesis to stabilize the stereocenter .
- Dynamic Kinetic Resolution : Use asymmetric catalysts (e.g., chiral phosphoric acids) in key steps to enhance ee .
- Validation : Measure ee via polarimetry or chiral HPLC, referencing optical rotation values from structurally similar compounds (e.g., [α] = +15° for (3R,4R)-Cbz-protected analogs) .
Q. What are the stability profiles of this compound under acidic or basic conditions?
- Acidic Conditions : The Cbz group is susceptible to cleavage by strong acids (e.g., HBr/AcOH). Test stability by exposing the compound to 1M HCl and monitoring degradation via TLC .
- Basic Conditions : The pyrrolidine ring may undergo ring-opening in strong bases. Conduct stability studies in 0.1M NaOH and analyze by H NMR for structural changes .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. MS) for this compound?
- Hypothesis Testing :
- If MS indicates impurities but NMR is clean, perform LC-MS to identify low-abundance byproducts.
- If NMR shows unexpected peaks, consider rotational isomers or solvent interactions (e.g., DMSO-d6 inducing conformational shifts) .
Q. What role does this compound play in multi-step syntheses of bioactive molecules?
- Intermediate Utility : It serves as a chiral building block for pharmaceuticals (e.g., kinase inhibitors or antiviral agents). For example, coupling with nitro-pyrimidine derivatives under Buchwald-Hartwig conditions yields heterocyclic scaffolds .
- Case Study : In a reported synthesis, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate was reacted with dibenzylamino-nitro-pyrimidine to form a precursor for antitumor agents .
Q. How can side reactions (e.g., over-alkylation) be minimized during functionalization of the pyrrolidine ring?
- Protection Strategies : Temporarily protect the amine with Boc or Cbz groups before introducing electrophiles .
- Steric Control : Use bulky reagents (e.g., trityl chloride) to direct substitution to the 3R position selectively .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate formations and adjust reaction conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
